molecular formula C21H19ClN4O2S B2773487 2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile CAS No. 844448-76-6

2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile

Cat. No. B2773487
CAS RN: 844448-76-6
M. Wt: 426.92
InChI Key: VXQQIPHLCWDMSP-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ belongs to the class of sulfonyl-containing compounds, which have been identified as promising candidates for the development of new drugs.

Scientific Research Applications

Organic Synthesis and Characterization

  • The synthesis of related quinazolinone and quinoxaline derivatives involves reactions with chloromethyl compounds, piperazine, and sulfonyl chlorides, showcasing methods for creating complex heterocyclic compounds with potential biological activities (Acharyulu et al., 2010).
  • Novel 6'-amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives were prepared, demonstrating a multi-component reaction approach for developing compounds with antimicrobial effects (Moghaddam‐manesh et al., 2020).

Anticancer Activities

  • 4-Aminoquinoline derived sulfonyl analogs were designed and synthesized, demonstrating potent anticancer activities against breast cancer cell lines. This indicates the potential of sulfonyl-containing quinoline derivatives as effective and safe anticancer agents (Solomon et al., 2019).

Antimicrobial Evaluation

  • Derivatives of 1,3,4-oxadiazole and acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential, highlighting the role of sulfonyl and piperidine groups in enhancing antimicrobial activities (Nafeesa et al., 2017).

Chemical Sensor Development

  • A metal ion sensor incorporating quinoline and pyridylaminophenol was synthesized, showing selective fluorescence in the presence of Zn(2+) or Cd(2+), and acting as a colorimetric sensor for Co(2+), indicating applications in selective metal ion detection (Song et al., 2013).

Theoretical and Structural Analysis

  • Theoretical investigations and crystal structure determination of sulfonamide derivatives provide insight into their molecular interactions and potential as cancer inhibitors, offering a deeper understanding of their mechanism of action and structural properties (Kamaraj et al., 2021).

properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-7-6-8-16(13-15)29(27,28)19(14-23)20-21(26-11-4-1-5-12-26)25-18-10-3-2-9-17(18)24-20/h2-3,6-10,13,19H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQQIPHLCWDMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile

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